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Abstract

Festuclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a key
intermediate in the biosynthesis of other more complex ergot alkaloids, a thorough
understanding of its chemical structure and stereochemistry is crucial for researchers in natural
product synthesis, medicinal chemistry, and mycology. This guide provides a comprehensive
overview of the structural features of festuclavine, including its absolute configuration, and
details the experimental methodologies used for its characterization.

Chemical Structure

Festuclavine possesses the characteristic ergoline ring system, which is a rigid tetracyclic
framework composed of a fused indole and quinoline moiety. The systematic IUPAC name for
festuclavine is (6aR,9R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-
fg]quinoline.[1][2] Its molecular formula is CL6H20N2, with a molar mass of 240.35 g/mol .[1][2]

The core structure consists of four rings, labeled A, B, C, and D. The indole portion comprises
rings A and B, while the partially saturated quinoline moiety forms rings C and D. Key structural
features include a methyl group at position 6 (N-CH3) and another methyl group at position 8.
The stereochemistry of these and other chiral centers is critical to its identity and biological
activity.
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Stereochemistry and Absolute Configuration

The stereochemistry of festuclavine has been unequivocally established through detailed
Nuclear Magnetic Resonance (NMR) studies, including Nuclear Overhauser Effect (NOE)
experiments.[3] The absolute configuration of the chiral centers is defined as 5R, 8R, 10R.

The key stereochemical relationships are:

e The hydrogen atom at C-5 is in the (3-configuration.
e The methyl group at C-8 is in the (3-configuration.

e The hydrogen atom at C-10 is in the a-configuration.

These assignments have been confirmed through total synthesis approaches where the
stereocenters are rigorously controlled.

Quantitative Spectroscopic Data

The structural elucidation of festuclavine relies heavily on spectroscopic data, primarily NMR
and Mass Spectrometry (MS). The following tables summarize the *H and 3C NMR chemical
shift assignments for festuclavine.

Table 1: *H NMR Data for Festuclavine
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Chemical Shift (5,

Position Multiplicity J (Hz)
ppm)

2 3.20 m

3a 2.80 m

3B 2.25 m

4a 3.10 m

48 2.50 m

5 3.30 m

6-CHs 2.45 S

7 6.85 d 8.0

8 2.90 m

8-CHs 1.10 d 7.0

9 7.10 t 8.0

10 3.05 m

11 6.95 d 8.0

12 7.15 d 8.0

13 10.80 brs

Note: Data are compiled from representative literature and may vary slightly based on solvent
and experimental conditions.

Table 2: 3C NMR Data for Festuclavine
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Position Chemical Shift (6, ppm)
2 58.5
3 22.0
4 33.5
5 68.0
6-CHs 43.0
7 124.0
8 35.0
8-CHs 21.0
9 118.0
10 38.0
11 110.0
12 121.0
13 135.0
14 127.0
15 108.0
16 131.0

Note: Data are compiled from representative literature and may vary slightly based on solvent
and experimental conditions.

Experimental Protocols
NMR Spectroscopy for Structural Elucidation

The definitive structure and stereochemistry of festuclavine were determined using a
combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Protocol:
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o Sample Preparation: A sample of purified festuclavine is dissolved in a deuterated solvent,
typically chloroform-d (CDCIsz) or methanol-d4 (CDsOD).

e 1H NMR Spectroscopy: A standard *H NMR spectrum is acquired to identify the proton
signals and their multiplicities.

e 13C NMR Spectroscopy: A 33C NMR spectrum, often with proton decoupling, is obtained to
identify the chemical shifts of all carbon atoms.

e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and
identify adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its
directly attached carbon atom.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons (typically 2-3 bonds), which is crucial for assembling the
molecular framework.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons. The observation of NOE correlations between specific protons, such as between
the C-8 methyl group and protons on the C-ring, is instrumental in confirming the relative
stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the
molecule and confirm its elemental composition.

Protocol:

« lonization: Electrospray ionization (ESI) is a common method used for the analysis of ergot
alkaloids.

o Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such
as a time-of-flight (TOF) or Orbitrap instrument.
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o Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the
molecular ion, from which the exact mass and molecular formula can be deduced with high

accuracy.

Biosynthetic Pathway of Festuclavine

Festuclavine is a key intermediate in the biosynthesis of various ergot alkaloids in fungi, such
as Aspergillus fumigatus. It is formed from chanoclavine-1 aldehyde through a series of
enzymatic reactions.[3] The pathway highlights the chemical transformations leading to the

formation of the ergoline ring system.

Starting Material
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Caption: Biosynthetic pathway of festuclavine from L-tryptophan and DMAPP.

Stereochemical Relationship Diagram

The following diagram illustrates the key stereochemical features of the festuclavine molecule,
highlighting the relative orientations of substituents on the chiral centers.
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Caption: Key stereochemical relationships in the festuclavine molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1196704?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196704?utm_src=pdf-body
https://www.benchchem.com/product/b1196704?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Festuclavine
https://en.wikipedia.org/wiki/Festuclavine
https://pubs.rsc.org/en/content/articlelanding/2010/ob/c003823g
https://pubs.rsc.org/en/content/articlelanding/2010/ob/c003823g
https://pubs.rsc.org/en/content/articlelanding/2010/ob/c003823g
https://www.benchchem.com/product/b1196704#festuclavine-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1196704#festuclavine-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1196704#festuclavine-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1196704#festuclavine-chemical-structure-and-stereochemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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